2-(3,5-dimethylphenyl)propanenitrile
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Overview
Description
2-(3,5-dimethylphenyl)propanenitrile is an organic compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol This compound is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with two methyl groups substituted at the 3 and 5 positions of the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,5-dimethylphenyl)propanenitrile can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as ethanol. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the nitrile group .
Another method involves the dehydration of 3,5-dimethylphenylpropanamide using phosphorus pentoxide (P4O10) as a dehydrating agent. This reaction removes water from the amide group, resulting in the formation of the nitrile compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,5-dimethylphenyl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenyl)propanenitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetonitrile: Lacks the methyl substitutions on the phenyl ring.
3,5-Dimethylbenzyl cyanide: Similar structure but different functional group positioning.
2-(3,5-Dimethylphenyl)ethanenitrile: Similar structure but with a shorter carbon chain.
Uniqueness
2-(3,5-dimethylphenyl)propanenitrile is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the nitrile group also provides versatility in chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1260765-11-4 |
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Molecular Formula |
C11H13N |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
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